molecular formula C21H15NO4 B12158406 (2Z)-2-benzoxazol-2-yl-3-(2-furyl)-1-(4-methoxyphenyl)prop-2-en-1-one

(2Z)-2-benzoxazol-2-yl-3-(2-furyl)-1-(4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B12158406
M. Wt: 345.3 g/mol
InChI Key: ZYYWEBGPRFGCRD-GHRIWEEISA-N
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Description

(2Z)-2-benzoxazol-2-yl-3-(2-furyl)-1-(4-methoxyphenyl)prop-2-en-1-one is a complex organic compound that features a benzoxazole ring, a furan ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-benzoxazol-2-yl-3-(2-furyl)-1-(4-methoxyphenyl)prop-2-en-1-one typically involves the following steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the condensation of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Aldol Condensation: The key step involves an aldol condensation reaction between the benzoxazole derivative and an appropriate aldehyde (such as 2-furaldehyde) in the presence of a base like sodium hydroxide or potassium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the double bond in the prop-2-en-1-one moiety, converting it to a saturated ketone.

    Substitution: Electrophilic substitution reactions can occur on the benzoxazole and methoxyphenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Saturated ketones.

    Substitution: Halogenated or nitrated derivatives of the benzoxazole or methoxyphenyl rings.

Scientific Research Applications

Chemistry

In organic synthesis, (2Z)-2-benzoxazol-2-yl-3-(2-furyl)-1-(4-methoxyphenyl)prop-2-en-1-one serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new synthetic methodologies.

Biology

The compound has shown potential as a bioactive molecule Studies have indicated its efficacy in inhibiting certain enzymes, making it a candidate for drug development

Medicine

In medicinal chemistry, this compound is being explored for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and antimicrobial agent. Further research is ongoing to explore its full pharmacological potential.

Industry

In the materials science industry, the compound’s unique electronic properties make it a candidate for the development of organic semiconductors and other advanced materials. Its stability and reactivity profile are advantageous for industrial applications.

Mechanism of Action

The mechanism of action of (2Z)-2-benzoxazol-2-yl-3-(2-furyl)-1-(4-methoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets. For instance, its potential as an enzyme inhibitor is due to its ability to bind to the active site of the enzyme, thereby blocking substrate access. The compound’s structure allows it to form stable complexes with various biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-benzoxazol-2-yl-3-(2-thienyl)-1-(4-methoxyphenyl)prop-2-en-1-one: Similar structure but with a thiophene ring instead of a furan ring.

    (2Z)-2-benzoxazol-2-yl-3-(2-pyridyl)-1-(4-methoxyphenyl)prop-2-en-1-one: Contains a pyridine ring instead of a furan ring.

    (2Z)-2-benzoxazol-2-yl-3-(2-furyl)-1-(4-hydroxyphenyl)prop-2-en-1-one: Has a hydroxy group instead of a methoxy group on the phenyl ring.

Uniqueness

The presence of the furan ring and the methoxyphenyl group in (2Z)-2-benzoxazol-2-yl-3-(2-furyl)-1-(4-methoxyphenyl)prop-2-en-1-one imparts unique electronic and steric properties These features enhance its reactivity and potential for functionalization compared to similar compounds

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C21H15NO4

Molecular Weight

345.3 g/mol

IUPAC Name

(Z)-2-(1,3-benzoxazol-2-yl)-3-(furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C21H15NO4/c1-24-15-10-8-14(9-11-15)20(23)17(13-16-5-4-12-25-16)21-22-18-6-2-3-7-19(18)26-21/h2-13H,1H3/b17-13+

InChI Key

ZYYWEBGPRFGCRD-GHRIWEEISA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C(=C\C2=CC=CO2)/C3=NC4=CC=CC=C4O3

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(=CC2=CC=CO2)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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